

Comparative Analysis of 1,4-Disubstituted Piperazine Derivatives in Diverse Biological Applications

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Compound of Interest

Compound Name: 1,4-Dinicotinoylpiperazine

Cat. No.: B105790

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A detailed examination of the experimental data and protocols for distinct classes of 1,4-disubstituted piperazine compounds, highlighting their potential as cytotoxic, anti-tubercular, and antioxidant agents.

The piperazine scaffold, particularly when substituted at the 1 and 4 positions, represents a versatile pharmacophore in modern drug discovery. The structural diversity achievable through modifications at these positions has led to the development of compounds with a wide array of biological activities. In the absence of extensive independent replication studies for the specific compound **1,4-Dinicotinoylpiperazine**, this guide provides a comparative analysis of three distinct classes of 1,4-disubstituted piperazine derivatives, leveraging available experimental data from peer-reviewed studies. This guide is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of their performance and methodologies.

Indole-Based 1,4-Disubstituted Piperazines as Cytotoxic Agents

A series of 3-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives have been synthesized and evaluated for their in vitro cytotoxic properties against various human cancer cell lines. These compounds have demonstrated significant potential as anti-cancer agents, with some exhibiting greater potency than the standard chemotherapeutic drug, 5-fluorouracil.

Data Presentation

Compound	Substitution on Piperazine	HUH7 (Liver) IC ₅₀ (μM)	MCF7 (Breast) IC ₅₀ (μM)	HCT116 (Colon) IC ₅₀ (μM)
3s	3,4-Dichlorophenyl	2.5	5.0	2.5
Reference	5-Fluorouracil	>40	>40	10.0

IC₅₀ values represent the concentration of a compound that is required for 50% inhibition of cell growth.

Experimental Protocols

Sulforhodamine B (SRB) Assay for Cytotoxicity Testing:

This assay is a colorimetric method used to determine cell viability by measuring the total cellular protein content.

- Cell Seeding: Plate cells in 96-well microtiter plates at an appropriate density and incubate until they reach the desired confluence.
- Compound Treatment: Expose the cells to various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
- Cell Fixation: Gently remove the culture medium and fix the cells by adding 50-100 μL of 10% trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.[\[1\]](#)
- Staining: After washing away the TCA solution, add 50-100 μL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[\[1\]](#)
- Washing: Remove the unbound SRB dye by washing the plates multiple times with 1% acetic acid.
- Solubilization: Air-dry the plates and then add 100-200 μL of a solubilization solution (e.g., 10 mM Tris base) to each well to dissolve the protein-bound dye.[\[1\]](#)

- Absorbance Measurement: Measure the absorbance of the solubilized dye at approximately 540 nm using a microplate reader. The absorbance is directly proportional to the number of living cells.[1]

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SRB Assay Workflow for Cytotoxicity Assessment.

1,4-Diarylpiperazines as Anti-Tubercular Agents

A novel series of diarylpiperazine analogues have been designed and evaluated for their in-vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. Several of these compounds have shown significant activity with promising selectivity indices.

Data Presentation

Compound	Substitution on Phenyl Rings	MIC (µg/mL)
Analogue A	Ortho-para directing groups	< 6.25
Analogue B	Para-chloro substitution	> 6.25

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.[2]

Experimental Protocols

Microplate Alamar Blue Assay (MABA) for Anti-Tubercular Activity:

This colorimetric assay is used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

- Preparation of Plates: Add sterile deionized water to the outer wells of a 96-well plate to prevent evaporation. Add Middlebrook 7H9 broth to the inner wells.
- Compound Dilution: Prepare serial dilutions of the test compounds in the wells of the microplate.[3]
- Inoculation: Add a standardized inoculum of Mycobacterium tuberculosis H37Rv to each well.
- Incubation: Seal the plates and incubate at 37°C for 5-7 days.
- Addition of Alamar Blue: After the incubation period, add Alamar Blue reagent to a control well to check for bacterial growth (indicated by a color change from blue to pink). If growth is observed, add Alamar Blue to all wells.[3]
- Final Incubation and Reading: Re-incubate the plates for 24 hours. The MIC is determined as the lowest drug concentration that prevents the color change from blue to pink.[3]

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MABA Workflow for Anti-Tubercular Screening.

1,4-Disubstituted Piperazine-2,5-diones as Antioxidants

A series of novel 1,4-disubstituted piperazine-2,5-dione derivatives have been synthesized and evaluated for their antioxidant activity against H₂O₂-induced oxidative injury in SH-SY5Y cells. These compounds have shown the ability to protect cells from oxidative damage.

Data Presentation

Compound	Substitution	Cell Viability (%) after H ₂ O ₂ exposure
9r	Specific substituted phenyl and acetyl groups	High
Control	H ₂ O ₂ treated	Low

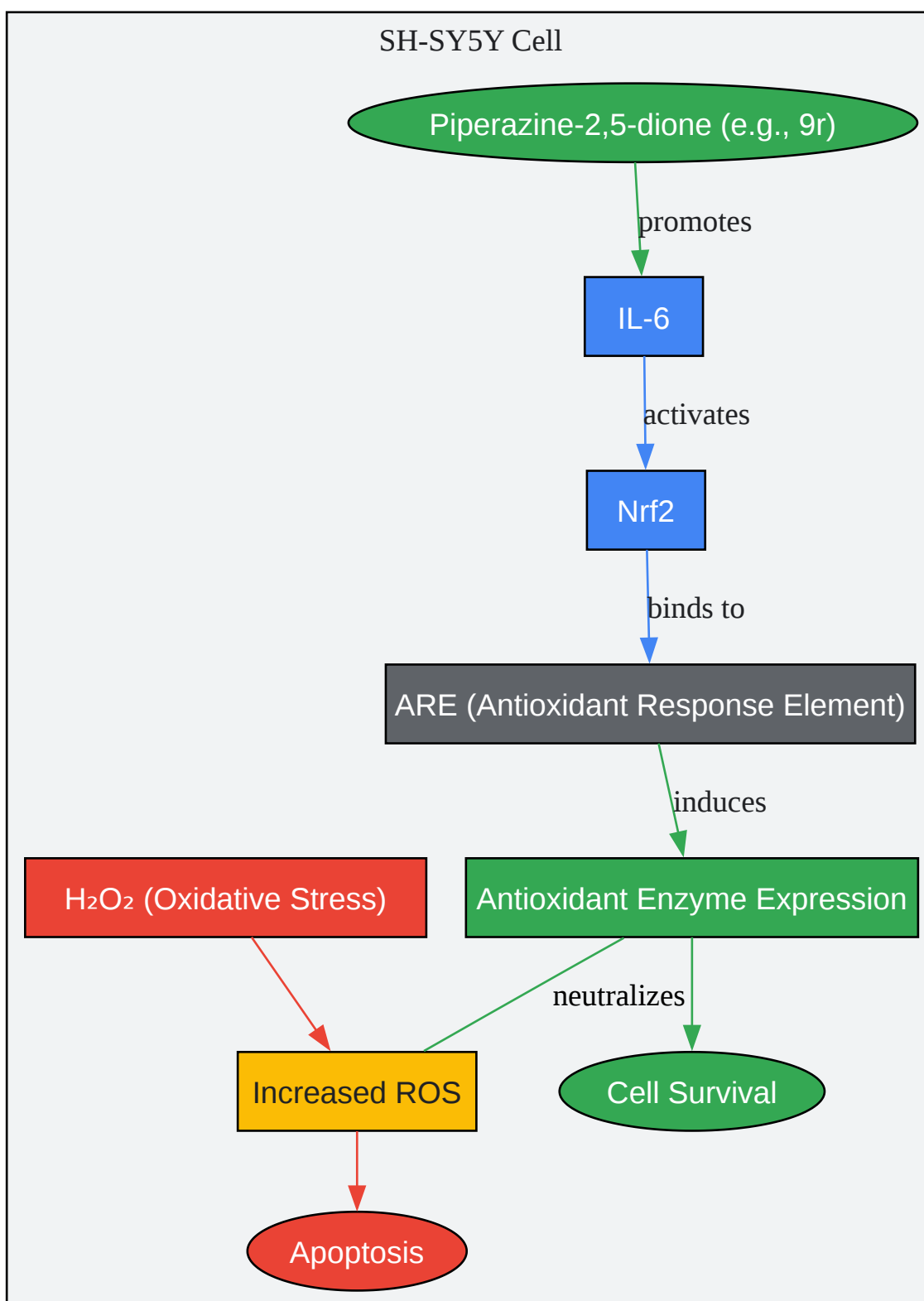
Experimental Protocols

H₂O₂-Induced Oxidative Stress Assay in SH-SY5Y Cells:

This assay evaluates the protective effect of compounds against oxidative stress induced by hydrogen peroxide.

- Cell Culture: Culture SH-SY5Y human neuroblastoma cells in a suitable medium and seed them in 96-well plates.
- Compound Pre-treatment: Treat the cells with various concentrations of the piperazine-2,5-dione derivatives for a specific duration (e.g., 12 hours).[4]
- Induction of Oxidative Stress: Expose the cells to a cytotoxic concentration of hydrogen peroxide (H₂O₂) for a defined period (e.g., 12 hours) to induce oxidative stress.[4]
- Cell Viability Assessment (MTT Assay):
 - Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
 - Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
 - Measure the absorbance at approximately 570 nm. The absorbance is proportional to the number of viable cells.

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IL-6/Nrf2 Pathway in Antioxidant Action.

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